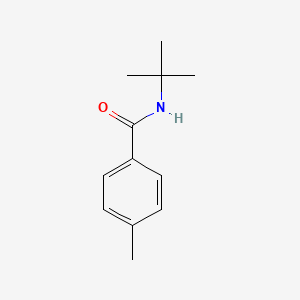

N-tert-Butyl-4-methylbenzamide

Description

BenchChem offers high-quality N-tert-Butyl-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOUXZTZXPBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341921 | |

| Record name | N-tert-Butyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-32-8 | |

| Record name | N-tert-Butyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide: Properties, Synthesis, and Analysis

Introduction

N-tert-Butyl-4-methylbenzamide is a member of the substituted N-alkylbenzamide family, a class of compounds recognized for its prevalence in pharmacologically active molecules and complex organic synthesis.[1] This molecule, characterized by a benzamide core substituted with a para-methyl group on the aromatic ring and a sterically demanding tert-butyl group on the amide nitrogen, serves as an interesting substrate for studies in medicinal chemistry, materials science, and chemical ecology. The presence of the bulky tert-butyl group can significantly influence the compound's conformation, reactivity, and biological interactions compared to less hindered amides.

This technical guide provides a comprehensive overview of N-tert-Butyl-4-methylbenzamide for researchers, scientists, and drug development professionals. It covers the core chemical and physical properties, detailed and reasoned synthesis protocols, a full spectroscopic profile for structural elucidation, and a discussion of its potential applications and safety considerations.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. N-tert-Butyl-4-methylbenzamide is a white solid at room temperature, with its key identifiers and properties summarized below.

Chemical Structure

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-tert-butyl-4-methylbenzamide | PubChem[2] |

| CAS Number | 42498-32-8 | PubChem[2] |

| Molecular Formula | C₁₂H₁₇NO | PubChem[2] |

| Molecular Weight | 191.27 g/mol | PubChem[2] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)(C)C | PubChem[2] |

| InChI Key | BHVOUXZTZXPBQA-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Inferred from analogs |

| Melting Point | ~134-135 °C | Based on the closely related N-tert-butylbenzamide.[3][4] |

| XLogP3 | 2.5 | Computed by PubChem, indicating moderate lipophilicity.[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Water Solubility | Insoluble | Inferred from structure and analog data. |

Section 2: Synthesis Methodologies

The synthesis of N-tert-Butyl-4-methylbenzamide can be approached through several reliable methods. The choice of method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. We present two robust protocols here.

Method A: Acylation via 4-methylbenzoyl Chloride

This is a classic and highly efficient method for amide bond formation. The underlying principle is the nucleophilic acyl substitution, where the highly reactive acid chloride is attacked by the nucleophilic tert-butylamine. The reaction is typically fast and high-yielding. An inert solvent like dichloromethane is used, and a base (in this case, an excess of the amine reactant) is required to neutralize the HCl byproduct.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.

-

Reagent Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The slow addition prevents a rapid temperature increase and side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure complete conversion.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-tert-Butyl-4-methylbenzamide.

Method B: Copper-Catalyzed Ritter-type Reaction

An alternative approach utilizes a Ritter-type reaction, which is particularly useful when starting from a nitrile. A study has demonstrated the synthesis of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate (Boc₂O), catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂). This method avoids the need to prepare an acid chloride and often proceeds under mild, solvent-free conditions.

-

Reaction Setup: In a reaction vial, combine 4-methylbenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.2 equivalents), and Cu(OTf)₂ (5 mol%).

-

Reaction: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the nitrile.

-

Workup: Upon completion, dissolve the reaction mixture in ethyl acetate.

-

Purification: Purify the product directly by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-tert-Butyl-4-methylbenzamide.

Section 3: Structural Elucidation and Spectroscopic Profile

The structure of N-tert-Butyl-4-methylbenzamide can be unequivocally confirmed using a combination of standard spectroscopic techniques. The expected data are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (~7.2-7.7 ppm). The protons ortho to the carbonyl group will be deshielded relative to the protons meta to it. Each doublet will integrate to 2H.

-

N-H Proton: A broad singlet (~5.9-6.1 ppm) due to the amide proton. Its chemical shift can be concentration-dependent.

-

Aromatic Methyl Protons: A sharp singlet at ~2.4 ppm, integrating to 3H.

-

tert-Butyl Protons: A sharp singlet at ~1.45 ppm, integrating to 9H, characteristic of the magnetically equivalent methyl groups on the tert-butyl moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of ~166-168 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring carbons, including the ipso-carbon attached to the carbonyl, the ipso-carbon attached to the methyl group, and the two pairs of CH carbons.

-

tert-Butyl Carbons: Two signals: one for the quaternary carbon (~51-52 ppm) and one for the three equivalent methyl carbons (~28-29 ppm).

-

Aromatic Methyl Carbon: A signal around ~21 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹, characteristic of a secondary amide N-H bond.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong, sharp absorption peak in the region of 1640-1660 cm⁻¹. This is one of the most prominent features in the spectrum.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 191.[2]

-

Key Fragmentation: A significant fragment is expected at m/z = 119, corresponding to the p-toluoyl cation [CH₃C₆H₄CO]⁺, formed by the cleavage of the amide C-N bond. Another major fragment would be at m/z = 57, corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

-

Section 4: Reactivity and Potential Applications

While specific, large-scale applications for N-tert-Butyl-4-methylbenzamide are not widely documented, its structural features suggest several areas of research interest.

-

Chemical Reactivity: As a secondary amide, the molecule can undergo hydrolysis to 4-methylbenzoic acid and tert-butylamine under strong acidic or basic conditions. The amide bond is generally stable, but the bulky tert-butyl group may influence reaction rates at the carbonyl center or the N-H position due to steric hindrance.

-

Medicinal Chemistry and Drug Discovery: The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with activities ranging from antiemetics to antipsychotics and enzyme inhibitors.[1][5] N-tert-Butyl-4-methylbenzamide can serve as a valuable intermediate or fragment for the synthesis of more complex pharmaceutical candidates. The lipophilic p-tolyl and tert-butyl groups can be explored for their ability to occupy specific hydrophobic pockets in enzyme or receptor binding sites.

-

Chemical Ecology: The compound is listed in The Pherobase, a database of semiochemicals and floral compounds.[6] This suggests it may have a natural origin or possess properties that modulate insect behavior, making it a candidate for research in agriculture or ecology.

Section 5: Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Stability: The compound is stable under normal storage conditions. Avoid strong oxidizing agents.

Conclusion

N-tert-Butyl-4-methylbenzamide is a well-defined organic compound with established synthesis routes and a predictable spectroscopic profile. Its value lies primarily in its potential as a building block for more complex molecules in the pharmaceutical and materials science sectors, and as a subject for investigation in chemical ecology. The sterically hindered nature of the amide bond provides a unique structural motif for exploring structure-activity relationships. This guide provides the core technical information necessary for scientists to synthesize, characterize, and utilize this compound in their research endeavors.

References

-

PubChem. 4-tert-butyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-tert-Butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

ChemSynthesis. N-tert-butyl-benzamide. [Link]

-

Chemsrc. CAS#:6852-60-4 | 2-methyl-N-(2-methylpropylidene)propan-2-amine. [Link]

-

AABlocks. Benzoyl-DL-alanine. [Link]

-

LookChem. Cas 7337-45-3, BORANE-TERT-BUTYLAMINE COMPLEX. [Link]

-

Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

-

The Pherobase. N-tert-Butyl-4-methylbenzamide (C12H17NO). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pherobase Floral Compound: N-tert-Butyl-4-methylbenzamide (C12H17NO) [pherobase.com]

A Spectroscopic Guide to N-tert-Butyl-4-methylbenzamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for N-tert-Butyl-4-methylbenzamide, a compound of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships between the molecular structure and the observed spectroscopic features, providing a framework for the structural elucidation of related molecules.

Introduction: The Molecular Blueprint of N-tert-Butyl-4-methylbenzamide

N-tert-Butyl-4-methylbenzamide (C₁₂H₁₇NO) is an aromatic amide with a molecular weight of 191.27 g/mol .[1] Its structure, characterized by a para-substituted aromatic ring, an amide linkage, and a bulky tert-butyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a comprehensive molecular portrait.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of N-tert-Butyl-4-methylbenzamide.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of N-tert-Butyl-4-methylbenzamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Diagrammatic Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Data for N-tert-Butyl-4-methylbenzamide in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.62 | Doublet | 2H | 6.8 | Ar-H (ortho to C=O) |

| 7.21 | Doublet | 2H | 6.4 | Ar-H (ortho to CH₃) |

| 5.92 | Singlet | 1H | - | N-H |

| 2.37 | Singlet | 3H | - | Ar-CH₃ |

| 1.46 | Singlet | 9H | - | C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (7.62 and 7.21 ppm): The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at 7.62 ppm is due to the deshielding effect of the electron-withdrawing carbonyl group on the ortho protons. Conversely, the upfield doublet at 7.21 ppm corresponds to the protons ortho to the electron-donating methyl group.

-

Amide Proton (5.92 ppm): The singlet at 5.92 ppm is assigned to the amide proton (N-H). Its chemical shift can be variable and is influenced by concentration and solvent.

-

Methyl Protons (2.37 ppm): The singlet integrating to three protons at 2.37 ppm is characteristic of the methyl group attached to the aromatic ring.

-

tert-Butyl Protons (1.46 ppm): The intense singlet at 1.46 ppm, integrating to nine protons, is unequivocally assigned to the chemically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Data for N-tert-Butyl-4-methylbenzamide in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 166.8 | C=O (Amide Carbonyl) |

| 141.3 | Ar-C (quaternary, attached to CH₃) |

| 133.0 | Ar-C (quaternary, attached to C=O) |

| 129.0 | Ar-CH (ortho to CH₃) |

| 126.6 | Ar-CH (ortho to C=O) |

| 51.4 | C(CH₃)₃ (quaternary) |

| 28.8 | C(CH₃)₃ |

| 21.3 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon (166.8 ppm): The signal in the downfield region at 166.8 ppm is characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (126.6 - 141.3 ppm): Four signals are observed in the aromatic region, consistent with a para-substituted benzene ring. The two quaternary carbons (C-1 and C-4) are found at 133.0 ppm and 141.3 ppm. The two protonated aromatic carbons appear at 129.0 ppm and 126.6 ppm.

-

tert-Butyl Carbons (51.4 and 28.8 ppm): The quaternary carbon of the tert-butyl group appears at 51.4 ppm, while the three equivalent methyl carbons give a single resonance at 28.8 ppm.

-

Methyl Carbon (21.3 ppm): The signal at 21.3 ppm corresponds to the carbon of the methyl group attached to the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of N-tert-Butyl-4-methylbenzamide in a volatile solvent like dichloromethane or acetone.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Mount the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the sample-coated salt plate in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Diagrammatic Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR spectroscopic analysis.

IR Spectral Data and Interpretation

While a specific experimental spectrum for N-tert-Butyl-4-methylbenzamide is not publicly available, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar compounds.

Table 3: Predicted IR Absorption Bands for N-tert-Butyl-4-methylbenzamide

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3330 | Medium | N-H stretch | Secondary Amide |

| ~3050 | Weak | C-H stretch | Aromatic |

| ~2960 | Strong | C-H stretch | Aliphatic (tert-butyl & methyl) |

| ~1645 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~1540 | Medium | N-H bend (Amide II) | Secondary Amide |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~840 | Strong | C-H out-of-plane bend | 1,4-Disubstituted Aromatic |

Interpretation:

-

N-H Stretching (~3330 cm⁻¹): The presence of a medium-intensity peak in this region is a clear indication of the N-H bond in the secondary amide.

-

C-H Stretching (~3050 and ~2960 cm⁻¹): The weak absorption around 3050 cm⁻¹ is characteristic of aromatic C-H stretching, while the strong absorption around 2960 cm⁻¹ arises from the C-H bonds of the tert-butyl and methyl groups.

-

Amide I Band (~1645 cm⁻¹): This very strong absorption is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the amide group. Its position can be influenced by hydrogen bonding.

-

Amide II Band (~1540 cm⁻¹): This band, of medium intensity, arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

-

Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are due to the carbon-carbon stretching vibrations within the benzene ring.

-

Aromatic C-H Bending (~840 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

-

For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.

Ionization (Electron Ionization):

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions.

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion, and a mass spectrum is generated.

Diagrammatic Workflow for EI-MS Analysis:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data and Interpretation

Table 4: Key Fragment Ions in the Mass Spectrum of N-tert-Butyl-4-methylbenzamide

| m/z | Proposed Fragment Ion | Formula | Significance |

| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. |

| 176 | [M - CH₃]⁺ | [C₁₁H₁₄NO]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 119 | [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ | Acylium ion, formed by cleavage of the N-C(tert-butyl) bond. (Base Peak) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed by loss of CO from the acylium ion. |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl cation. |

Interpretation of Fragmentation Pattern:

-

Molecular Ion (m/z 191): The peak at m/z 191 corresponds to the molecular ion (M⁺•), confirming the molecular weight of N-tert-Butyl-4-methylbenzamide.[1]

-

Loss of a Methyl Group (m/z 176): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), resulting in a stable tertiary carbocation.

-

Base Peak (m/z 119): The most abundant ion in the spectrum (the base peak) is observed at m/z 119.[1] This corresponds to the highly stable 4-methylbenzoyl cation (acylium ion), formed by the cleavage of the bond between the nitrogen and the tert-butyl group.

-

Tropylium Ion (m/z 91): The acylium ion at m/z 119 can further fragment by losing a neutral carbon monoxide (CO) molecule to form the tropylium ion at m/z 91, a common fragment for toluene derivatives.[1]

-

tert-Butyl Cation (m/z 57): The peak at m/z 57 is characteristic of the tert-butyl cation, formed by the cleavage of the N-C bond with charge retention on the alkyl fragment.

Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of NMR, IR, and MS data provides a comprehensive and self-validating structural confirmation of N-tert-Butyl-4-methylbenzamide. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the connectivity of the aromatic, amide, and alkyl moieties. The IR spectrum identifies the key functional groups, notably the secondary amide and the para-substituted aromatic ring. Finally, the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This guide serves as a paradigm for the multi-technique spectroscopic analysis essential in modern chemical research and development.

References

-

PubChem. N-tert-Butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

Sources

IUPAC name N-tert-butyl-4-methylbenzamide

An In-Depth Technical Guide to N-tert-butyl-4-methylbenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and handling of N-tert-butyl-4-methylbenzamide. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the compound's properties and methodologies.

N-tert-butyl-4-methylbenzamide (IUPAC Name: N-(tert-butyl)-4-methylbenzamide) is a secondary amide featuring a central carboxamide linkage between a 4-methylbenzoyl group and a tert-butyl group.[1] Its molecular structure, characterized by the bulky tert-butyl substituent, imparts significant steric hindrance around the amide nitrogen, which influences its chemical reactivity, physical properties, and intermolecular interactions.[2] This compound serves as a valuable intermediate in organic synthesis and as a model compound for studying amide chemistry.

The fundamental properties of N-tert-butyl-4-methylbenzamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| CAS Number | 42498-32-8 | [1] |

| Appearance | White solid / crystalline powder | [3] |

| Melting Point | 133 - 135 °C | [3][4] |

| Water Solubility | Insoluble | [3] |

| InChIKey | BHVOUXZTZXPBQA-UHFFFAOYSA-N | [1] |

Synthesis of N-tert-butyl-4-methylbenzamide

The most direct and widely employed method for synthesizing N-tert-butyl-4-methylbenzamide is the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and tert-butylamine. This reaction, a variant of the Schotten-Baumann reaction, is efficient and proceeds under mild conditions.

Reaction Mechanism and Rationale

The synthesis is predicated on the high electrophilicity of the carbonyl carbon in 4-methylbenzoyl chloride and the nucleophilicity of the tert-butylamine nitrogen. The reaction mechanism involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the carbonyl carbon of 4-methylbenzoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Collapse of the Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: A base, typically an excess of tert-butylamine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen to yield the final neutral amide product and an ammonium chloride salt. The use of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from a standard procedure for the synthesis of N-substituted benzamides.[6]

Materials:

-

4-Methylbenzoyl chloride (1.0 eq)

-

tert-Butylamine (2.2 eq)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

3 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the 4-methylbenzoyl chloride solution dropwise to the cooled tert-butylamine solution over 15-20 minutes. Maintain the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the tert-butylammonium chloride precipitate. Wash the filtrate with 3 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., diethyl ether or hexanes/ethyl acetate) to obtain N-tert-butyl-4-methylbenzamide as white crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-tert-butyl-4-methylbenzamide.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following sections detail the expected data from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous evidence for the compound's carbon-hydrogen framework.[7] Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~ 7.20 | Doublet | 2H | Ar-H (meta to C=O) |

| ~ 5.90 | Broad Singlet | 1H | N-H |

| ~ 2.38 | Singlet | 3H | Ar-CH₃ |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | C=O (Amide Carbonyl) |

| ~ 141.5 | Ar-C (ipso, attached to CH₃) |

| ~ 133.0 | Ar-C (ipso, attached to C=O) |

| ~ 129.0 | Ar-CH (meta to C=O) |

| ~ 126.5 | Ar-CH (ortho to C=O) |

| ~ 51.5 | -C(CH₃)₃ (Quaternary Carbon) |

| ~ 28.8 | -C(CH₃)₃ (Methyl Carbons) |

| ~ 21.4 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The steric hindrance from the tert-butyl group can slightly influence the position of the carbonyl stretch.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3330 | Strong, Sharp | N-H Stretch |

| ~ 2960 | Medium-Strong | C-H Stretch (sp³ aliphatic) |

| ~ 1645 | Very Strong | C=O Stretch (Amide I band) |

| ~ 1540 | Strong | N-H Bend (Amide II band) |

| ~ 1505, 1610 | Medium | C=C Stretch (Aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

| m/z Value | Interpretation |

| 191 | [M]⁺, Molecular ion peak |

| 176 | [M - CH₃]⁺, Loss of a methyl radical |

| 134 | [M - C₄H₉]⁺, Loss of the tert-butyl group |

| 119 | [4-CH₃C₆H₄CO]⁺, 4-Methylbenzoyl (toluoyl) cation (base peak) |

| 91 | [C₇H₇]⁺, Tropylium ion from rearrangement of toluoyl cation |

| 57 | [C(CH₃)₃]⁺, tert-Butyl cation |

Analytical Workflow Diagram

Caption: Logical workflow for the structural elucidation of the title compound.

Applications and Research Context

While N-tert-butyl-4-methylbenzamide itself is not a final product with widespread application, its structural motifs are relevant in several areas of chemical research:

-

Pharmaceutical Intermediates: Benzamide derivatives are a common scaffold in medicinal chemistry. The N-tert-butyl group can enhance metabolic stability or modulate lipophilicity, making this compound a useful building block for synthesizing more complex active pharmaceutical ingredients (APIs).[8][9]

-

Agrochemicals: Similar N-alkylated benzamides have been investigated for their potential as herbicides and insecticides.

-

Materials Science: The rigid aromatic core and the amide linkage make it a candidate for incorporation into polymers or molecular crystals where hydrogen bonding and steric interactions can direct the supramolecular architecture.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets (SDS) for similar chemical compounds.[3][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

4-tert-butyl-N-methylbenzamide | C12H17NO | CID 181257 . PubChem, National Institutes of Health. [Link]

-

N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 . PubChem, National Institutes of Health. [Link]

-

Synthesis of 4-bromo-N-tert-butyl-benzamide . PrepChem.com. [Link]

-

FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide . ResearchGate. [Link]

-

A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 . ResearchGate. [Link]

-

Supporting Information for "A green and efficient synthesis of N-alkyloxaziridines and their application in the synthesis of amides" . Royal Society of Chemistry. [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides . ACS Publications. [Link]

-

N-tert-butyl-benzamide . ChemSynthesis. [Link]

-

n-Butyl-4-methylbenzamide | C12H17NO | CID 228668 . PubChem, National Institutes of Health. [Link]

-

Solved: Can someone help and label the peaks for the IR, C-NMR and H-NMR. The product is N-tert-butylbenzamide . Chegg. [Link]

-

Benzanilide, n,4-di-tert-butyl- . NIST WebBook. [Link]

-

N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 . PubChem, National Institutes of Health. [Link]

-

N-tert-Butyl-4-methylbenzamide (C12H17NO) . The Pherobase. [Link]

-

4-tert-Butylbenzamide . ChemBK. [Link]

-

4-Methylbenzamide Spectra . SpectraBase. [Link]

-

Benzamide, 4-tert-butyl-N-(2-butoxyphenyl)- ¹H NMR Spectrum . SpectraBase. [Link]

-

Benzamide, N-(1,1-dimethylethyl)- . NIST WebBook. [Link]

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions . ResearchGate. [Link]

-

Benzoyl chloride – Knowledge and References . Taylor & Francis Online. [Link]

-

Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide . MDPI. [Link]

-

4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 . PubChem, National Institutes of Health. [Link]

Sources

- 1. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Amino-N-(tert-butyl)benzamide | 93483-71-7 | TDA48371 [biosynth.com]

- 9. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 10. 5.imimg.com [5.imimg.com]

- 11. chemicalbook.com [chemicalbook.com]

The Rising Therapeutic Potential of N-tert-butyl-4-methylbenzamide Derivatives: A Technical Guide

This guide provides an in-depth exploration of the burgeoning field of N-tert-butyl-4-methylbenzamide derivatives, a class of compounds demonstrating significant promise across diverse therapeutic areas. Benzamide and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents[1]. This document synthesizes current research to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on the synthesis, biological activities, and structure-activity relationships of these compelling molecules.

Introduction to the N-tert-butyl-4-methylbenzamide Scaffold

The N-tert-butyl-4-methylbenzamide core, characterized by a central benzamide moiety with a tert-butyl group on the amide nitrogen and a methyl group at the para-position of the benzene ring, represents a versatile scaffold for drug design. The presence of the bulky tert-butyl group can significantly influence the molecule's conformation and reactivity, potentially enhancing its interaction with biological targets[2]. The 4-methyl substituent can also be modified to modulate the compound's electronic and steric properties, allowing for the fine-tuning of its biological activity.

Synthesis of N-tert-butyl-4-methylbenzamide Derivatives

The synthesis of N-tert-butyl-4-methylbenzamide derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a substituted benzoyl chloride with tert-butylamine.

General Synthesis Protocol

A representative synthesis of an N-tert-butyl-4-methylbenzamide derivative is outlined below. This protocol is based on established methods for amide bond formation[3].

Objective: To synthesize N-tert-butyl-4-methylbenzamide.

Materials:

-

4-methylbenzoyl chloride

-

tert-Butylamine

-

Dichloromethane (DCM)

-

3 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butylamine in dichloromethane and cool the mixture to 0°C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride in dichloromethane to the cooled tert-butylamine solution while stirring. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture to remove any solid byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated NaHCO3 solution, and brine. These washes remove unreacted starting materials and impurities.

-

Dry the organic layer over anhydrous Na2SO4 to remove residual water.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure N-tert-butyl-4-methylbenzamide.

-

Rationale for Experimental Choices:

-

Solvent: Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both reactants.

-

Temperature Control: Cooling the initial reaction mixture helps to manage the exothermicity of the acylation reaction, preventing side reactions.

-

Aqueous Washes: The acidic wash removes excess amine, the basic wash removes any unreacted acid chloride and acidic byproducts, and the brine wash helps to break any emulsions and remove water-soluble impurities.

Diverse Biological Activities of N-tert-butyl-4-methylbenzamide Derivatives

Derivatives of the N-tert-butyl-4-methylbenzamide scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and insecticidal properties. The specific activity is highly dependent on the nature and position of substituents on the benzamide core[2].

Anticancer Activity

Several studies have highlighted the potential of benzamide derivatives as anticancer agents[4][5]. While specific studies on N-tert-butyl-4-methylbenzamide derivatives are emerging, related compounds have shown promising results. For instance, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors[6].

Mechanism of Action: The anticancer activity of some benzamide derivatives has been attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases[6]. Certain derivatives can induce apoptosis and cause cell cycle arrest in cancer cells[6].

Quantitative Data Summary:

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 7 | K562 (Leukemia) | 2.27 | [6] |

| HL-60 (Leukemia) | 1.42 | [6] | |

| OKP-GS (Renal Carcinoma) | 4.56 | [6] | |

| Compound 10 | K562 (Leukemia) | 2.53 | [6] |

| HL-60 (Leukemia) | 1.52 | [6] | |

| OKP-GS (Renal Carcinoma) | 24.77 | [6] |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes a standard method for assessing the in vitro anticancer activity of N-tert-butyl-4-methylbenzamide derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., K562, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Self-Validating System: The inclusion of positive and negative controls (e.g., a known anticancer drug and a vehicle control) in each assay ensures the validity of the results.

Antimicrobial Activity

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties[4][7]. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Mechanism of Action: The antibacterial mechanism of some benzamide derivatives involves the inhibition of essential bacterial enzymes, such as FtsZ, a protein crucial for bacterial cell division[8].

Quantitative Data Summary:

| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 5a | Bacillus subtilis | Positive | 6.25 | 25 | [9] |

| Escherichia coli | Negative | 3.12 | 31 | [9] | |

| Compound 6b | Bacillus subtilis | Positive | 6.25 | 24 | [9] |

| Compound 6c | Bacillus subtilis | Positive | 6.25 | 24 | [9] |

Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazines, which contain the N-tert-butylamide moiety, are known to act as nonsteroidal ecdysone agonists and are used as environmentally benign pest regulators[10].

Mechanism of Action: These compounds mimic the action of the insect molting hormone, ecdysone, leading to incomplete and lethal molting in insects.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-tert-butyl-4-methylbenzamide derivatives is profoundly influenced by their structural features. Key SAR insights from related benzamide series include:

-

Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. For example, in a series of TRPV1 antagonists, a fluoro substitution on the phenyl ring was found to be crucial for activity[11][12].

-

Amide Substitution: The presence and nature of substituents on the amide nitrogen are critical. In some cases, a hydrogen bond donor on the amide nitrogen is essential for activity[13]. The bulky N-tert-butyl group can influence the molecule's conformation and interaction with target proteins[2].

Visualizing Pathways and Workflows

Representative Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of a protein kinase signaling pathway that can be targeted by anticancer N-tert-butyl-4-methylbenzamide derivatives.

Caption: Inhibition of a kinase signaling pathway by a benzamide derivative.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel N-tert-butyl-4-methylbenzamide derivatives.

Caption: Workflow for synthesis and evaluation of benzamide derivatives.

Conclusion and Future Directions

N-tert-butyl-4-methylbenzamide derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of this scaffold, coupled with the ability to modulate its biological activity through structural modifications, makes it an attractive starting point for drug discovery programs. Future research should focus on the synthesis and evaluation of focused libraries of these derivatives to further elucidate their structure-activity relationships and identify lead compounds with enhanced potency and selectivity for various biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. N,4-di-tert-butylbenzamide | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Investigating the Therapeutic Potential of N-tert-Butyl-4-methylbenzamide: A Roadmap for Target Discovery and Validation

Abstract: N-tert-Butyl-4-methylbenzamide is a novel chemical entity belonging to the benzamide class of compounds. While this specific molecule remains uncharacterized in the scientific literature, its core benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs with diverse mechanisms of action.[1] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of N-tert-Butyl-4-methylbenzamide. It moves beyond a generic template to offer a strategic, hypothesis-driven roadmap for identifying and validating its most promising therapeutic targets. We will explore potential applications in neuropharmacology, oncology, and immunology, detailing the causal logic behind experimental choices and providing robust, self-validating protocols to ensure scientific integrity.

The Benzamide Scaffold: A Foundation of Therapeutic Versatility

The journey of benzamide derivatives from chemical curiosities to therapeutic cornerstones is a testament to their remarkable versatility.[2] This chemical class has yielded drugs impacting a wide array of biological processes. Notable examples include antipsychotics that modulate dopaminergic and serotonergic systems, and enzyme inhibitors targeting critical pathways in cancer.[1][3][4] The specific substitutions on the benzamide ring and the amide nitrogen dictate the compound's pharmacological profile, influencing its affinity, selectivity, and mechanism of action.[5]

N-tert-Butyl-4-methylbenzamide possesses a para-methyl group on the benzene ring and a bulky tert-butyl group on the amide nitrogen. These features create significant steric hindrance that will influence the molecule's conformation and its potential interactions with biological targets.[6] This guide outlines three primary, plausible therapeutic avenues for investigation based on the established activities of structurally related N-substituted benzamides.

Potential Target Class I: Central Nervous System (CNS) Receptors

Expert Rationale: The most prominent therapeutic application of substituted benzamides is in the treatment of psychiatric disorders.[7] Compounds like Sulpiride and Amisulpride exert their effects by selectively antagonizing dopamine D2 and D3 receptors.[3] Additionally, many next-generation antipsychotics achieve an "atypical" profile by also modulating serotonin receptors, particularly 5-HT2A.[8] The structure of N-tert-Butyl-4-methylbenzamide is consistent with compounds that could fit into the binding pockets of these G-protein coupled receptors (GPCRs). Therefore, the initial and most logical starting point is to screen for activity at key dopamine and serotonin receptor subtypes.

Primary Hypothesized Targets

-

Dopamine D2/D3 Receptors: Antagonism could lead to antipsychotic effects.

-

Serotonin 5-HT2A Receptors: Antagonism is a hallmark of atypical antipsychotics, potentially mitigating side effects.[8]

Experimental Workflow: Receptor Affinity and Functional Profiling

The following workflow is designed to first establish binding affinity (does the compound bind to the receptor?) and then determine the functional consequence of that binding (is it an agonist or antagonist?).

Caption: Workflow for CNS receptor target validation.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine D2 receptor. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.[2]

-

Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone), and serial dilutions of N-tert-Butyl-4-methylbenzamide.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50, which can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary

| Target Receptor | Assay Type | Hypothetical Result (N-tert-Butyl-4-methylbenzamide) | Reference Compound (Haloperidol) |

| Dopamine D2 | Radioligand Binding | Ki = 75 nM | Ki = 1.5 nM |

| Dopamine D3 | Radioligand Binding | Ki = 250 nM | Ki = 0.8 nM |

| Serotonin 5-HT2A | Radioligand Binding | Ki = 120 nM | Ki = 5.0 nM |

| Dopamine D2 | cAMP Functional Assay | IC50 = 150 nM (Antagonist) | IC50 = 2.5 nM (Antagonist) |

Potential Target Class II: Enzyme Inhibition in Oncology

Expert Rationale: The benzamide moiety is a key structural feature in several classes of enzyme inhibitors developed for cancer therapy.[1] For instance, the benzamide group in certain compounds can act as a zinc-binding group within the active site of histone deacetylases (HDACs).[4] Inhibition of HDACs leads to epigenetic modifications that can induce cell cycle arrest and apoptosis in cancer cells. Separately, other benzamide derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair.[9] Given these precedents, screening N-tert-Butyl-4-methylbenzamide against key oncological enzyme targets is a scientifically sound strategy.

Primary Hypothesized Targets

-

Histone Deacetylases (HDACs): Particularly Class I HDACs (HDAC1, 2, 3), which are common targets for benzamide-based inhibitors like Entinostat (MS-275).[10]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): Inhibition is a clinically validated strategy for cancers with specific DNA repair defects (e.g., BRCA mutations).[9]

Experimental Workflow: Enzyme Inhibition Screening Cascade

This workflow progresses from direct enzyme inhibition to cellular effects, a necessary step to confirm that enzyme inhibition translates to a desired biological outcome in a cancer cell context.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol: NF-κB Reporter Assay

-

Cell Line: Use a cell line (e.g., HEK293 or THP-1) stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., Luciferase).

-

Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of N-tert-Butyl-4-methylbenzamide for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours. Include unstimulated and stimulated vehicle controls.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate). Calculate the percent inhibition of TNF-α-induced luciferase activity and determine the IC50 value.

Hypothetical Data Summary

| Assay | Cell Type | Hypothetical Result (N-tert-Butyl-4-methylbenzamide) | Reference Compound (Bay 11-7082) |

| NF-κB Luciferase Reporter | HEK293 | IC50 = 8.5 µM | IC50 = 2.1 µM |

| IL-6 Cytokine Release (ELISA) | THP-1 Macrophages | IC50 = 12.0 µM | IC50 = 3.5 µM |

| Cell Viability (MTT) | THP-1 Macrophages | CC50 > 100 µM | CC50 = 25 µM |

Conclusion and Strategic Outlook

This guide presents a structured, evidence-based approach to de-orphanize the therapeutic potential of N-tert-Butyl-4-methylbenzamide. By leveraging the known pharmacology of the broader benzamide class, we have identified high-probability target families in CNS, oncology, and inflammation. The proposed experimental workflows are designed to provide clear, actionable data, enabling a swift " go/no-go " decision for each potential therapeutic avenue.

Positive results in any of these primary screens would trigger a cascade of secondary assays, including selectivity profiling, preliminary ADME/Tox assessment, and ultimately, the design of in vivo studies in relevant disease models. This systematic process of hypothesis, rigorous testing, and data-driven progression is fundamental to modern drug discovery and provides the most efficient path to unlocking the potential of novel chemical matter.

References

-

Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 967–973. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Analytical & Pharmaceutical Research, 3(4). [Link]

-

Jenner, P., & Marsden, C. D. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology, 20(12B), 1285-1293. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 138-145. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. [Link]

-

Hirst, W. D., et al. (1996). Structure-Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(4), 857-867. [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butyl-4-methylbenzamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-butyl-N-methylbenzamide. PubChem Compound Database. [Link]

-

Al-Hourani, B. J., et al. (2019). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 24(13), 2367. [Link]

-

Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011. [Link]

-

Wang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Journal of Medicinal Chemistry, 64(22), 16589-16613. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Kruger, G. J., & van der Watt, P. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 92-96. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.co.za [journals.co.za]

- 6. N,4-di-tert-butylbenzamide | Benchchem [benchchem.com]

- 7. karger.com [karger.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N-tert-Butyl-4-methylbenzamide literature review

An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-tert-Butyl-4-methylbenzamide, a substituted aromatic amide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles of its synthesis, structural characterization, and potential applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the compound.

Introduction and Molecular Overview

N-tert-Butyl-4-methylbenzamide (IUPAC Name: N-tert-butyl-4-methylbenzamide) is a secondary amide featuring a benzamide core structure.[1] The molecule is characterized by a tert-butyl group attached to the amide nitrogen and a methyl group at the para-position (position 4) of the benzene ring. This substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity, physical characteristics, and potential biological activity.

Key Identifiers:

-

CAS Number: 42498-32-8[1]

-

Molecular Formula: C₁₂H₁₇NO[1]

-

Molecular Weight: 191.27 g/mol [1]

-

Canonical SMILES: CC1=CC=C(C=C1)C(=O)NC(C)(C)C[1]

The presence of the bulky tert-butyl group can impart metabolic stability and influence the conformational preferences of the molecule, which are critical considerations in medicinal chemistry and materials science.

Synthesis of N-tert-Butyl-4-methylbenzamide: A Modern Approach

The synthesis of N-tert-butyl amides has been approached through various methods, with the Ritter reaction being a prominent pathway. A particularly efficient and convenient method involves the copper-catalyzed reaction of nitriles with di-tert-butyl dicarbonate (Boc₂O) under mild, solvent-free conditions.[2] This approach is notable for its high yield and operational simplicity.

Recommended Synthetic Protocol: Copper-Catalyzed Ritter Reaction

This protocol is adapted from a method utilizing Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a highly stable and effective catalyst.[2] The reaction proceeds efficiently at room temperature without the need for a solvent.

Step-by-Step Methodology:

-

Reactant Preparation: To a clean, dry reaction vessel, add 4-methylbenzonitrile (1.0 mmol).

-

Catalyst Addition: Introduce Cu(OTf)₂ (5 mol%).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol) to the mixture.

-

Reaction Execution: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Work-up and Purification: Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel to afford N-tert-Butyl-4-methylbenzamide as a white powder.[2]

Causality in Experimental Design

-

Choice of Catalyst (Cu(OTf)₂): Copper(II) triflate is an excellent Lewis acid catalyst for this transformation. It effectively activates the nitrile for nucleophilic attack by the tert-butyl cation generated in situ from Boc₂O. Its stability and efficiency at room temperature make it superior to other catalysts that might require heating or are less stable.[2]

-

Use of Di-tert-butyl Dicarbonate (Boc₂O): Boc₂O serves as a safe and convenient source of the tert-butyl carbocation. In the presence of the Lewis acid catalyst, it decomposes to generate the electrophile needed for the Ritter reaction.

-

Solvent-Free Conditions: This approach enhances the "green chemistry" profile of the synthesis by eliminating solvent waste. It also often leads to higher reaction concentrations and faster reaction rates.

Visualizing the Synthetic Workflow

Caption: Workflow for the copper-catalyzed synthesis of N-tert-Butyl-4-methylbenzamide.

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of N-tert-Butyl-4-methylbenzamide rely on a combination of spectroscopic techniques. The data presented below are typical for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | N-tert-butyl-4-methylbenzamide | [1] |

Spectroscopic Data Summary

| Technique | Data Interpretation and Expected Values |

| ¹H NMR | (Predicted based on analogous structures) In CDCl₃: δ ~7.6-7.7 (d, 2H, Ar-H ortho to C=O), δ ~7.2 (d, 2H, Ar-H meta to C=O), δ ~6.0 (br s, 1H, N-H), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.45 (s, 9H, C(CH₃)₃).[3] |

| ¹³C NMR | Spectral data available on PubChem.[1] Expected signals include: Carbonyl (C=O) ~167 ppm, aromatic carbons (~125-140 ppm), quaternary tert-butyl carbon (~51 ppm), tert-butyl methyls (~29 ppm), and the aromatic methyl carbon (~21 ppm).[2] |

| Infrared (IR) | A strong absorption band for the amide C=O stretch is expected around 1640-1650 cm⁻¹.[3][4] A band for the N-H stretch should appear around 3330-3360 cm⁻¹.[3] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z = 191. The spectrum would also likely show characteristic fragments, such as a peak at m/z = 119 corresponding to the 4-methylbenzoyl cation.[1] |

Potential Applications and Biological Relevance

While N-tert-Butyl-4-methylbenzamide itself is not widely documented as a therapeutic agent, the benzamide scaffold is a privileged structure in medicinal chemistry. Benzamide derivatives have been explored for a wide range of biological activities, including fungicidal and insecticidal properties.[5]

The structural motifs present in N-tert-Butyl-4-methylbenzamide suggest its potential as a building block or a candidate for screening in several areas:

-

Agrochemicals: The similarity to other biologically active benzamides makes it a candidate for screening as a potential herbicide, fungicide, or insecticide.[5]

-

Medicinal Chemistry: As a chemical intermediate, it can be used to synthesize more complex molecules for drug discovery programs targeting, for example, central nervous system (CNS) disorders or oncology.[2]

-

Materials Science: Amide-containing molecules can participate in hydrogen bonding, making them interesting for the development of supramolecular assemblies and functional materials.

Conceptual Pathway for Benzamide Bioactivity

Many bioactive molecules function by inhibiting specific enzymes. The diagram below illustrates a generalized concept of how a benzamide derivative might act as an enzyme inhibitor, a common mechanism of action for drugs and pesticides.

Caption: Generalized mechanism of competitive enzyme inhibition by a small molecule.

Conclusion

N-tert-Butyl-4-methylbenzamide is a well-defined chemical entity with straightforward and efficient synthetic routes, particularly through modern copper-catalyzed methods. Its structure is readily confirmed by standard spectroscopic techniques. While specific high-profile applications are not yet established, its structural features make it a valuable compound for further investigation in agrochemical research, as a scaffold in medicinal chemistry, and as a building block for novel materials. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the potential of this versatile molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 576940, N-tert-Butyl-4-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 181257, 4-tert-butyl-N-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 591441, N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link]

-

Yang, L., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry (2017). Supplementary Information for an article. This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

-

ResearchGate (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

-

ACS Publications (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Benzamide, N-(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228668, n-Butyl-4-methylbenzamide. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-4-methylbenzamide, a substituted aromatic amide. The document details the compound's chemical and physical properties, provides an in-depth analysis of established and modern synthetic routes, and outlines robust protocols for its characterization. While the specific biological activity of N-tert-Butyl-4-methylbenzamide is not extensively documented, this guide explores the well-established pharmacological importance of the benzamide scaffold, suggesting potential avenues for future research and application in drug discovery and development. This document is intended to be a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction and Historical Context

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of N-tert-Butyl-4-methylbenzamide are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-4-methylbenzamide | PubChem[1] |

| CAS Number | 42498-32-8 | PubChem[1] |

| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |

| Molecular Weight | 191.27 g/mol | PubChem[1] |

| Appearance | White solid (reported) | |

| Melting Point | 112-113 °C | ResearchGate |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| LogP | 2.5 | PubChem[1] |

Synthesis of N-tert-Butyl-4-methylbenzamide

Several synthetic routes to N-tert-Butyl-4-methylbenzamide have been established, ranging from classical amidation reactions to more modern catalyzed approaches. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Amidation via Acyl Chloride

This is a traditional and reliable method for the synthesis of amides. It involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with an amine. In this case, 4-methylbenzoyl chloride (p-toluoyl chloride) is reacted with tert-butylamine.

Caption: Classical two-step synthesis of N-tert-Butyl-4-methylbenzamide.

Step 1: Preparation of 4-Methylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq).

-